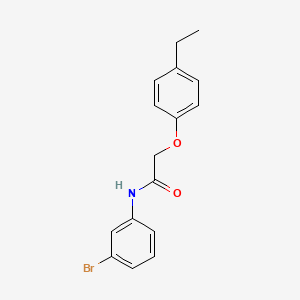

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, also known as BPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEA belongs to the class of organic compounds known as acetamides, and it is commonly used as a starting material in the synthesis of other chemical compounds.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide derivatives are synthesized for potential pharmacological applications. A study explored various derivatives as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of 2-aminophenol to this compound is crucial for antimalarial drug synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide have been developed for potential anticancer, anti-inflammatory, and analgesic applications. One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Potential from Marine Sources

Nitrogen-containing bromophenols, related to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been isolated from marine red algae. These compounds exhibit significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Synthesis of Schiff Bases and Thiazolidinone Derivatives

The synthesis of newer Schiff bases and thiazolidinone derivatives of compounds like N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide has been explored. These compounds show promising antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).

Conversion to Bioactive Compounds

Studies have shown that related acetamide compounds can be converted to bioactive compounds like N-Acylphenolamine AM404 in the nervous system. This process involves fatty acid amide hydrolase-dependent arachidonic acid conjugation, suggesting potential for drug development (Högestätt et al., 2005).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen, a related compound, has been studied using TiO2 nanoparticles. This research is significant for environmental science and pollution control (Jallouli et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of 2-(4-methoxyphenyl) ethyl] acetamide, similar to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B. These compounds show potential for antidiabetic drug development (Saxena et al., 2009).

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJANWSNUYTMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)